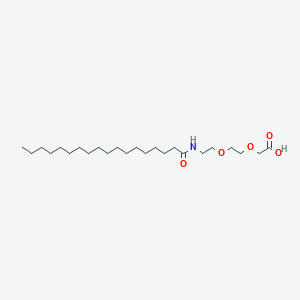
8-(Stearoylamido)-3,6-dioxaoctanoic acid
Descripción general
Descripción
8-(Stearoylamido)-3,6-dioxaoctanoic acid is a synthetic compound that belongs to the class of fatty acid derivatives It is characterized by the presence of a stearoylamido group attached to a dioxaoctanoic acid backbone
Aplicaciones Científicas De Investigación
8-(Stearoylamido)-3,6-dioxaoctanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential role in cell membrane studies and lipid metabolism.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Mecanismo De Acción
Target of Action
Stearoyl-adoa, also known as 2-(2-(2-Stearamidoethoxy)ethoxy)acetic acid or 8-(Stearoylamido)-3,6-dioxaoctanoic acid, primarily targets the enzyme Stearoyl-CoA Desaturase 1 (SCD1) . SCD1 is a key enzyme in fatty acid metabolism, responsible for converting saturated fatty acids to monounsaturated fatty acids . The expression of SCD1 is increased in many cancers, contributing to the proliferation, invasion, sternness, and chemoresistance of cancer cells .
Mode of Action
Stearoyl-adoa interacts with its target, SCD1, by inhibiting its activity . SCD1 is an endoplasmic reticulum enzyme that catalyzes the rate-limiting step in the formation of monounsaturated fatty acids (MUFAs), specifically oleate and palmitoleate from stearoyl-CoA and palmitoyl-CoA . By inhibiting SCD1, Stearoyl-adoa disrupts this conversion process, leading to a decrease in the production of MUFAs .
Biochemical Pathways
The inhibition of SCD1 by Stearoyl-adoa affects several biochemical pathways. SCD1 plays a crucial role in lipid biosynthesis, energy sensing, and the transduction signals that influence mitogenesis and tumorigenesis . By inhibiting SCD1, Stearoyl-adoa can disrupt these pathways, potentially leading to a decrease in cancer cell proliferation and survival .
Result of Action
The inhibition of SCD1 by Stearoyl-adoa results in a decrease in the production of MUFAs, which are major components of membrane phospholipids, cholesterol esters, and alkyl-diacylglycerol . This can lead to changes in cell membrane fluidity and signal transduction, potentially affecting cell growth and differentiation . In the context of cancer, this could result in decreased proliferation, invasion, sternness, and chemoresistance of cancer cells .
Action Environment
The action of Stearoyl-adoa can be influenced by various environmental factors. For instance, the regulation of SCD1, the target of Stearoyl-adoa, is known to be affected by factors such as metabolism, diet, tumor microenvironment, transcription factors, non-coding RNAs, and epigenetic modification . These factors could potentially influence the action, efficacy, and stability of Stearoyl-adoa.
Análisis Bioquímico
Biochemical Properties
Stearoyl-adoa plays a crucial role in biochemical reactions. It is primarily associated with the enzyme Stearoyl-CoA Desaturase 1 (SCD1) . SCD1 converts saturated fatty acids to monounsaturated fatty acids . The altered expression of SCD1, which can be influenced by Stearoyl-adoa, contributes to the proliferation, invasion, sternness, and chemoresistance of cancer cells .
Cellular Effects
Stearoyl-adoa has diverse effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, alteration in SCD1 expression, which can be modulated by Stearoyl-adoa, changes the fatty acid profile of lipids in cells, producing diverse effects on cellular function .
Molecular Mechanism
The molecular mechanism of Stearoyl-adoa involves its interaction with biomolecules like SCD1 . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Stearoyl-adoa change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of Stearoyl-adoa vary with different dosages in animal models
Metabolic Pathways
Stearoyl-adoa is involved in metabolic pathways, particularly those involving the enzyme SCD1 . It interacts with this enzyme, potentially affecting metabolic flux or metabolite levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Stearoylamido)-3,6-dioxaoctanoic acid typically involves the reaction of stearic acid with a suitable amine to form the stearoylamido group. This is followed by the incorporation of the dioxaoctanoic acid moiety through esterification or amidation reactions. Common reagents used in these reactions include stearic acid, amines, and dioxaoctanoic acid derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
8-(Stearoylamido)-3,6-dioxaoctanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The stearoylamido group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or peroxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Stearic Acid: A saturated fatty acid commonly found in animal and plant fats.
Oleic Acid: An unsaturated fatty acid with a similar carbon chain length.
Palmitic Acid: Another saturated fatty acid with a slightly shorter carbon chain.
Uniqueness
8-(Stearoylamido)-3,6-dioxaoctanoic acid is unique due to the presence of both a stearoylamido group and a dioxaoctanoic acid backbone. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Propiedades
IUPAC Name |
2-[2-[2-(octadecanoylamino)ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H47NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(26)25-18-19-29-20-21-30-22-24(27)28/h2-22H2,1H3,(H,25,26)(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCZDCKAEPCEGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCOCCOCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H47NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


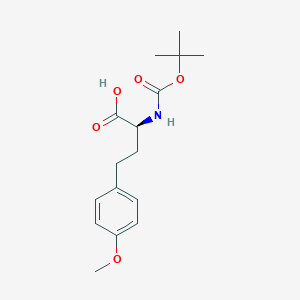
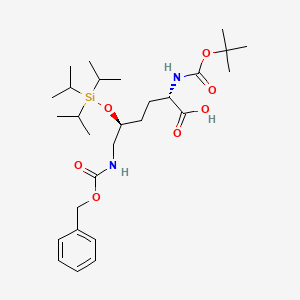
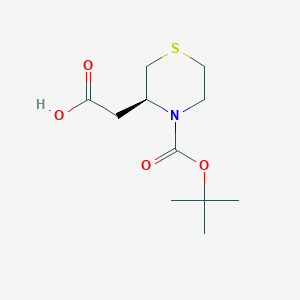
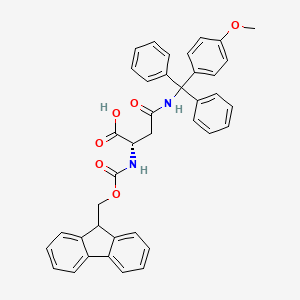
![(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(4-methoxyphenyl)-diphenylmethyl]imidazol-4-yl]propanoic acid](/img/structure/B6362952.png)

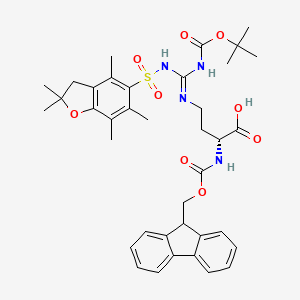
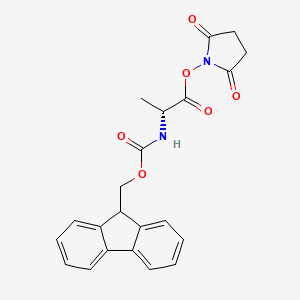


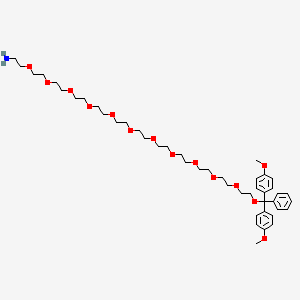
![Amino-PEG(4)-[PEG(12)-OMe]3](/img/structure/B6363003.png)
![HOOC-dPEG(4)-[PEG(12)-OMe]3](/img/structure/B6363016.png)

